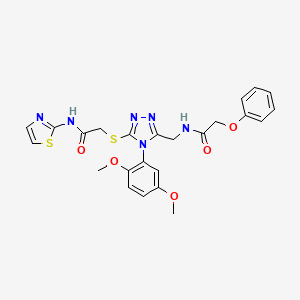

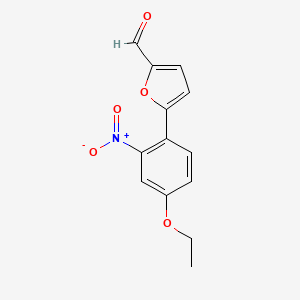

5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antioxidant Properties and Phenolic Content Evaluation : A study explored derivatives formed during the hydrolysis of conjugated and bound phenolics in plant foods, focusing on compounds like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its derivatives. These compounds were shown to exhibit antioxidant activities, highlighting their potential use in food science and chemistry (Chen et al., 2014).

Thermodynamic Properties : Research on the thermodynamic properties of 5-(nitrophenyl) furan-2-carbaldehyde isomers, including 5-(2-nitro phenyl)-furan-2-carbaldehyde, has been conducted. These studies are crucial for understanding the physical characteristics of these compounds, which is valuable in the optimization of their synthesis and application (Dibrivnyi et al., 2015).

Chemosensors for Metal Cations : The synthesis and analysis of crown-containing arylimines derived from furan carbaldehydes were studied for their potential as chemosensors for alkali and alkali-earth metal ions. Such research indicates applications in analytical chemistry and environmental monitoring (Dubonosov et al., 2008).

Antimicrobial Activities : A study synthesized new functional derivatives of pyrazole-carbaldehydes, including those with a 5-(4-nitrophenyl)furanyl fragment, and evaluated their antimicrobial activities. This suggests their potential use in developing new antimicrobial agents (2021).

DNA Topoisomerases Inhibitory Activities : Benzofurans isolated from Gastrodia elata, including furan-2-carbaldehyde derivatives, showed potent inhibitory activity against DNA topoisomerases I and II. This points to their potential application in pharmacology and drug development (Lee et al., 2007).

Heterogeneously Catalyzed Reactions : Research into heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural (HMF) has implications for green chemistry and biofuel production. Furan-2-carbaldehyde is central to these studies (Karinen et al., 2011).

Neuroprotective Activities : New compounds from Gastrodia elata, including furan-2-carbaldehyde derivatives, demonstrated neuroprotective activity against cell damage. This suggests potential applications in treating neurodegenerative diseases (Li et al., 2016).

properties

IUPAC Name |

5-(4-ethoxy-2-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-18-9-3-5-11(12(7-9)14(16)17)13-6-4-10(8-15)19-13/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOHVFLYDSZEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2730841.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730846.png)

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2730851.png)

![4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2730853.png)

![2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2730854.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one](/img/structure/B2730859.png)

![(11Z)-11-[(3-methoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2730862.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2730863.png)